molecular formula C12H13NO3 B8794573 N-ethoxalylindoline

N-ethoxalylindoline

Cat. No.: B8794573
M. Wt: 219.24 g/mol
InChI Key: FZCVHCVGLRDIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethoxalylindoline is a heterocyclic organic compound characterized by an indoline backbone substituted with an ethoxalyl group (-CO-OCH₂CH₃) at the nitrogen atom. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. It is commonly synthesized via the condensation of indoline with ethyl oxalyl chloride under controlled conditions, yielding a stable crystalline solid with a melting point of 98–102°C .

This compound serves as a precursor in the synthesis of bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. Its ethoxalyl group enhances electrophilicity, facilitating nucleophilic substitutions and cycloaddition reactions.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3

InChI Key

FZCVHCVGLRDIDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

To contextualize N-ethoxalylindoline’s properties, a comparative analysis with structurally analogous compounds is essential. Key comparisons include N-acetylindoline , N-benzoylindoline , and N-carboxyindoline .

Structural and Electronic Properties
Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Lipophilicity)
This compound -CO-OCH₂CH₃ C₁₁H₁₁NO₃ 205.21 98–102 1.85
N-Acetylindoline -CO-CH₃ C₁₀H₁₁NO 161.20 72–75 1.12
N-Benzoylindoline -CO-C₆H₅ C₁₅H₁₃NO 223.27 115–118 2.67
N-Carboxyindoline -COOH C₉H₉NO₂ 163.18 158–160 (dec.) 0.45

Key Observations :

  • Lipophilicity : this compound’s logP (1.85) is intermediate between N-acetylindoline (1.12) and N-benzoylindoline (2.67), indicating balanced solubility for both aqueous and lipid environments. This property is critical for drug penetration .
  • Thermal Stability : The ethoxalyl group confers higher thermal stability compared to N-acetylindoline, as evidenced by its elevated melting point.

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